molecular formula C8H7BrO3 B1663258 6-Bromo-2-hydroxy-3-methoxybenzaldehyde CAS No. 20035-41-0

6-Bromo-2-hydroxy-3-methoxybenzaldehyde

Cat. No. B1663258
CAS RN: 20035-41-0
M. Wt: 231.04 g/mol
InChI Key: JUPJZUTYDWXZAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-hydroxy-3-methoxybenzaldehyde is a bromobenzaldehyde derivative . It participates in the synthesis of (±)-norannuradhapurine . Its crystals exhibit a monoclinic crystal system and space group P 2 1 / n .


Synthesis Analysis

This compound participates in the synthesis of (±)-norannuradhapurine .


Molecular Structure Analysis

The molecular formula of this compound is BrC6H2(OH)(OCH3)CHO . It has a molecular weight of 231.04 .


Chemical Reactions Analysis

This compound is an IRE-1α inhibitor with an IC50 of 0.08 μM .


Physical And Chemical Properties Analysis

This compound is a solid at 20°C . It has a melting point of 102-105°C . The density is 1.7±0.1 g/cm³ .

Scientific Research Applications

Antioxidant Activity

6-Bromo-2-hydroxy-3-methoxybenzaldehyde has been synthesized from vanillin and tested for its antioxidant activities. The synthesis and evaluation involved various methods like FTIR, GC-MS, and DPPH method, showing its potential as an antioxidant (Rijal, Haryadi, & Anwar, 2022).

Crystal Structure Analysis

Research on the crystal structures of derivatives including 6-Bromo-2-hydroxy-3-methoxybenzaldehyde has been conducted. X-ray diffraction methods were used to determine these structures, which contribute to understanding molecular interactions and properties (Chumakov et al., 2014).

Chemical Synthesis and Applications

The compound has been used in various synthetic processes. For instance, it has been transformed into different chemical entities through reactions like Claisen-Schmidt condensation, demonstrating its versatility in organic synthesis (Rahman & Scrowston, 1983).

Unexpected Formation in Bromination

Studies have shown that bromination of related compounds can yield 6-Bromo-2-hydroxy-3-methoxybenzaldehyde unexpectedly, indicating its potential formation in various chemical reactions (Otterlo et al., 2004).

Drug Discovery Intermediates

This compound has been identified as a key intermediate in the synthesis of various drugs, highlighting its importance in medicinal chemistry. Improved synthetic routes for such intermediates have been developed, enhancing drug discovery processes(Nishimura & Saitoh, 2016).

Spectrophotometric Analysis

The compound has been used in spectrophotometric methods for the determination of copper in various samples. Its ability to form complexes with copper ions is utilized for analytical purposes (Devireddy, Saritha, & Reddy, 2014).

Molecular Structure and Spectroscopic Studies

Detailed spectroscopic studies like FT-IR, FT-Raman, and NMR have been conducted on derivatives of this compound. These studies provide insights into the molecular structure and electronic properties, which are crucial for understanding its chemical behavior (Balachandran, Santhi, & Karpagam, 2013).

Catalyst Development

It has been used in the development of catalysts for oxidation reactions. The compound’s derivatives have shown efficacy as catalysts in various organic transformations, underscoring its potential in chemical synthesis (Ghorbanloo & Alamooti, 2017).

Ultrasonic Synthesis Applications

The compound has been involved in ultrasonic synthesis methods, indicating its role in advanced synthetic techniques and the production of key intermediates in pharmaceuticals (Zhi-min, 2008).

Safety And Hazards

This compound is considered hazardous. It causes skin irritation (H315) and serious eye irritation (H319) . It is also toxic and can cause serious damage to health by prolonged exposure (R48). There is a possible risk of impaired fertility (R62) and possible risk of harm to unborn child (R63) .

Future Directions

This compound may be used in the synthesis of 2-benzyloxy-6-bromo-3-methoxybenzaldehyde, biphenyls, and antihypertensive natural products S - (+)-XJP and R - (-)-XJP .

properties

IUPAC Name

6-bromo-2-hydroxy-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3/c1-12-7-3-2-6(9)5(4-10)8(7)11/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUPJZUTYDWXZAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Br)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50294270
Record name 6-Bromo-2-hydroxy-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50294270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-hydroxy-3-methoxybenzaldehyde

CAS RN

20035-41-0
Record name 20035-41-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95682
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Bromo-2-hydroxy-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50294270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-2-hydroxy-3-methoxybenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To the aldehyde 11 (17.7 g) in aqueous methanol (125 mL) was added sodium bicarbonate (7.6 g, 1.1 eq.) and the turbid bright yellow solution stirred for 2 hours. The solution was acidified, extracted with dichloromethane and the solvent removed in vacuo to afford a yellow solid. The product was recrystallized from ethyl acetate/hexane to afford yellow crystals (14.7 g, 98%): m.p. 105.6-106.4° C., lit19 m.p. 102-103° C.; EIMS m/z 232 (M+, 81Br), 230 (M+, 79Br), 186, 107, 79, 54, 32; Anal. Calcd. For C8H7O3Br: C, 41.59; H, 3.05. Found: C, 41.83; H, 3.27.
Quantity
17.7 g
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Yield
98%

Synthesis routes and methods II

Procedure details

A solution of 3-bromo-2-formyl-6-methoxyphenylmethyl carbonate (100 g, 0.34 mole), 500 mL 10% aqueous NaOH, and 2 L MeOH was stirred at reflux for 2 hours. After cooling to room temperature, the MeOH was removed (in-vacuo). The aqueous solution was cooled to 0° and acidified with concentrated HCl. The solid was filtered, washed with water, and dried (in-vacuo) to yield 107 g yellow solid which was recrystallized from 2-propanol to yield 62 g yellow solid; mp 95°-6°; M+ 230.
Name
3-bromo-2-formyl-6-methoxyphenylmethyl carbonate
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2-hydroxy-3-methoxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
6-Bromo-2-hydroxy-3-methoxybenzaldehyde
Reactant of Route 3
Reactant of Route 3
6-Bromo-2-hydroxy-3-methoxybenzaldehyde
Reactant of Route 4
Reactant of Route 4
6-Bromo-2-hydroxy-3-methoxybenzaldehyde
Reactant of Route 5
Reactant of Route 5
6-Bromo-2-hydroxy-3-methoxybenzaldehyde
Reactant of Route 6
Reactant of Route 6
6-Bromo-2-hydroxy-3-methoxybenzaldehyde

Citations

For This Compound
38
Citations
C Wang, G Wei, X Yang, H Yao, J Jiang, J Liu… - Organic & …, 2014 - pubs.rsc.org
… synthesis of antihypertensive natural products S-(+)-XJP and R-(−)-XJP has been achieved in 8 steps starting from commercially available 6-bromo-2-hydroxy-3-methoxybenzaldehyde. …
Number of citations: 15 pubs.rsc.org
LP Wang, DW Liu, GP Wang, SL Qin… - Advanced Materials …, 2014 - Trans Tech Publ
… 1.3 6-bromo-2-hydroxy-3-methoxybenzaldehyde (8) To the aldehyde (7) (5.0 g, 18.31 mmol) in aqueous methanol (36 mL) was added sodium bicarbonate (2.15 g, 25.63 mmol), and the …
Number of citations: 0 www.scientific.net
P Lasák, K Motyka, V Kryštof, J Stýskala - Molecules, 2018 - mdpi.com
… All novel compounds were prepared from 6-bromo-2-hydroxy-3-methoxybenzaldehyde in several synthetic steps through reduction of Schiff bases and accomplished by radical …
Number of citations: 26 www.mdpi.com
T Nakanishi, M Suzuki, A Mashiba… - The Journal of …, 1998 - ACS Publications
… The starting materials were 6-bromo-2-hydroxy-3-methoxybenzaldehyde 3a derived from o-vanillin 14 and 5-amino-2,3-methylenedioxynaphthalene 4 derived from 2,3-…
Number of citations: 115 pubs.acs.org
AGM Al-Labadi - 2006 - ub01.uni-tuebingen.de
… 48 Scheme for the synthesis of derivatives of 6-bromo-2-hydroxy-3methoxybenzaldehyde as precursors for path B of [18F]FDOPA … (14) 6-Bromo-2-hydroxy-3-methoxybenzaldehyde 24 …
Number of citations: 1 ub01.uni-tuebingen.de
JR Hanson, PB Hitchcock… - Journal of Chemical …, 2008 - journals.sagepub.com
… 6-Bromo-2-hydroxy-3methoxybenzaldehyde was obtained14 by brominating the … 6-bromo-2hydroxy-3-methoxybenzaldehyde were of a rather poor quality but were sufficient to …
Number of citations: 4 journals.sagepub.com
J Stýskala, J Hlaváč, P Cankař - Tetrahedron, 2013 - Elsevier
… Commercially available 6-bromo-2-hydroxy-3-methoxybenzaldehyde 3 was chosen as a precursor for introduction of the ring D substituted with two hydroxy groups (Scheme 1). A …
Number of citations: 15 www.sciencedirect.com
T Kametani, T Honda, H Inoue… - Journal of the Chemical …, 1976 - pubs.rsc.org
Cordrastine (5a) and hydrastine (5b) were synthesised by condensation of 3,4-dihydro-6,7-dimethoxy-2-methyl-(1a) and 3,4-dihydro-6,7-methylenedioxy-2-methyl-isoquinolinium (1b) …
Number of citations: 27 pubs.rsc.org
QL Li, AJ Deng, M Ji, ZH Li, XG Chen… - Journal of Asian natural …, 2018 - Taylor & Francis
… substituents on the benzoic aldehydes of 2a-d resulted in a more drastic reaction situation as compared with the published synthesis using 6-bromo-2-hydroxy-3-methoxybenzaldehyde …
Number of citations: 1 www.tandfonline.com
S Nimgirawath, R Lorpitthaya, A Wanbanjob… - Molecules, 2008 - mdpi.com
… Thus, benzylation of 6-bromo-2-hydroxy-3-methoxybenzaldehyde [10] gave 3a, which was converted into 3b-e, respectively by conventional methods. Condensation of 2-benzyloxy-6-…
Number of citations: 7 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.